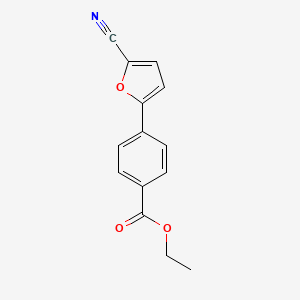

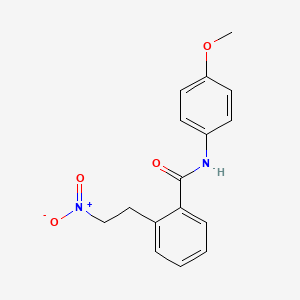

![molecular formula C16H9F3N2O3 B2848933 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline CAS No. 1020251-87-9](/img/structure/B2848933.png)

8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline is a chemical compound with the molecular formula C16H9F3N2O3 . It has an average mass of 334.250 Da and a monoisotopic mass of 334.056519 Da . This compound is used extensively in scientific research due to its unique properties, finding applications in various fields including pharmaceuticals, materials science, and organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to the quinoline core via an ether linkage .科学的研究の応用

Corrosion Inhibition

8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline derivatives have been extensively studied for their corrosion inhibition properties. These derivatives are known for their effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The incorporation of nitro (-NO2) and trifluoromethyl (CF3) groups enhances their anticorrosive capabilities by increasing electron density, which facilitates the adsorption and formation of protective layers on metal surfaces (Verma, Quraishi, & Ebenso, 2020).

Photophysical Properties

Quinoline-based fluorophores, including those with nitro and trifluoromethyl substituents, have shown promising photophysical properties. These properties are crucial for applications in fluorescence spectroscopy, where the compounds' ability to exhibit dual emissions and large Stokes shifts can be harnessed for sensitive and selective detection of various analytes. The thermal stability of these compounds, up to 300°C, further underscores their utility in high-temperature applications (Padalkar & Sekar, 2014).

Fluorescent Labeling

This compound derivatives have been explored for their potential in fluorescent labeling. The specific interaction of these compounds with certain chemical groups allows for the development of sensitive and selective methods for the detection of analytes such as phenols in environmental samples. This application is particularly important in the monitoring and management of industrial wastewater, providing a tool for the assessment of water quality and pollution levels (Su et al., 2001).

Recognition of Biological Molecules

The design and synthesis of two-photon fluorescent probes based on quinoline derivatives, including those with nitro and trifluoromethyl groups, have facilitated the qualitative and bioimaging of exogenous and endogenous biological molecules in living cells. These probes offer outstanding selectivity, excellent sensitivity, and rapid response, making them valuable tools for biological research and the exploration of cellular functions (Li et al., 2018).

Chemical Synthesis and Structural Analysis

Quinoline derivatives, including those with specific substituents like nitro and trifluoromethyl groups, are key intermediates in the synthesis of complex organic molecules. Their structural diversity and chemical reactivity have been leveraged in the development of new materials and compounds with potential applications in various fields, including pharmaceuticals and materials science. The comprehensive study of these derivatives' synthesis, crystal structure, and electronic properties provides insights into their potential utility and guides the development of novel compounds (Skolyapova et al., 2018).

特性

IUPAC Name |

8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O3/c17-16(18,19)11-6-7-13(12(9-11)21(22)23)24-14-5-1-3-10-4-2-8-20-15(10)14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGWJRSSEBLGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2848852.png)

![2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848853.png)

![3-(3-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2848854.png)

![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2848857.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2848859.png)

![Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848861.png)

![2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride](/img/structure/B2848868.png)